molecular formula C6H7FN2 B1330474 (3-Fluorophenyl)hydrazine CAS No. 658-27-5

(3-Fluorophenyl)hydrazine

Cat. No.: B1330474
CAS No.: 658-27-5
M. Wt: 126.13 g/mol
InChI Key: HFSXFDKOXKNGIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Fluorophenyl)hydrazine is an organic compound with the molecular formula C6H7FN2 It is a derivative of hydrazine where one of the hydrogen atoms is replaced by a 3-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: (3-Fluorophenyl)hydrazine can be synthesized through various methods. One common approach involves the reaction of 3-fluoronitrobenzene with hydrazine hydrate under reducing conditions. The reaction typically proceeds as follows:

    Reduction of 3-fluoronitrobenzene: 3-fluoronitrobenzene is reduced to 3-fluoroaniline using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Formation of this compound: The resulting 3-fluoroaniline is then reacted with hydrazine hydrate to form this compound.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: (3-Fluorophenyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reactions often occur in the presence of catalysts like palladium on carbon.

Major Products:

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Various substituted phenylhydrazines.

Scientific Research Applications

(3-Fluorophenyl)hydrazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: It is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of (3-Fluorophenyl)hydrazine involves its interaction with various molecular targets. It can act as a nucleophile, participating in substitution reactions. In biological systems, it can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

  • (4-Fluorophenyl)hydrazine
  • (2-Fluorophenyl)hydrazine
  • (3-Chlorophenyl)hydrazine

Comparison: (3-Fluorophenyl)hydrazine is unique due to the position of the fluorine atom on the phenyl ring, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different electronic and steric properties, leading to variations in its chemical behavior and biological activity.

Properties

IUPAC Name

(3-fluorophenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2/c7-5-2-1-3-6(4-5)9-8/h1-4,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFSXFDKOXKNGIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40342350
Record name (3-fluorophenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

658-27-5
Record name (3-Fluorophenyl)hydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=658-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-fluorophenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 10 g portion of 3-fluoroaniline was suspended in 100 ml of concentrated hydrochloric acid, 50 ml of 13% sodium nitrite aqueous solution was gradually added thereto under ice-cooling, and the mixture was stirred at the same temperature for 10 minutes. Next, a suspension consisting of 75 g of tin chloride dihydrate and 50 ml of concentrated hydrochloric acid was added thereto, and the mixture was stirred for 1 hour while gradually returning to room temperature. Under ice-cooling, the reaction solution was adjusted to a pH value of about 9 by adding sodium hydroxide and extracted with chloroform, and then the thus obtained organic layer was dried with anhydrous sodium sulfate and the solvent was evaporate d under a reduced pressure. The residue was made into hydrochloride with 1 N hydrochloric acid/ethanol and then recrystallized from an ether-ethanol mixed solvent to obtain 11 g of the title compound as a white powder.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
tin chloride dihydrate
Quantity
75 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Fluorophenyl)hydrazine
Reactant of Route 2
Reactant of Route 2
(3-Fluorophenyl)hydrazine
Reactant of Route 3
Reactant of Route 3
(3-Fluorophenyl)hydrazine
Reactant of Route 4
(3-Fluorophenyl)hydrazine
Reactant of Route 5
Reactant of Route 5
(3-Fluorophenyl)hydrazine
Reactant of Route 6
Reactant of Route 6
(3-Fluorophenyl)hydrazine
Customer
Q & A

Q1: What can be said about the structural flexibility of (3-fluorophenyl)hydrazine based on the presented research?

A1: The study focuses on the crystal structure of (2Z)-2-(5-Fluoro-1-methyl-2-oxoindolin-3-ylidene)N-(3-fluorophenyl)hydrazine-1-carbothioamide, which incorporates the this compound moiety. The research highlights that the entire molecule is essentially planar []. This planarity is stabilized by intramolecular hydrogen bonding involving the hydrazine nitrogen atoms. This suggests that while this compound itself might have some degree of rotational freedom around its bonds, its incorporation into larger structures with hydrogen bonding potential could lead to a preference for planar conformations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.